3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
The compound of interest, 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, is a thienopyrimidinone derivative. Thienopyrimidinones are a class of heterocyclic compounds that have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antiarrhythmic, and antimicrobial activities . These compounds are characterized
Scientific Research Applications
Catalyst and Synthetic Applications
The pyranopyrimidine core, similar in structure to 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, serves as a crucial precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The compound is used in the synthesis of various derivatives, offering a wide range of applicability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of such compounds. The development and application of these hybrid catalysts have been extensively studied, focusing on synthetic pathways and the recyclability of the catalysts, demonstrating their significance in medicinal chemistry and the pharmaceutical industry (Parmar, Vala, & Patel, 2023).
Anticancer and Anti-inflammatory Properties
Compounds structurally related to 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, such as substituted 1,2,3,4 tetrahydropyrimidine derivatives, have shown potent in-vitro anti-inflammatory activity. The research into these compounds includes synthesis, characterization, and analysis of their anti-inflammatory potential, suggesting their relevance in medicinal chemistry for the design of lead molecules targeting anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Biological Activities and SAR of Pyrimidine Derivatives
Studies have detailed the synthesis, biological activities, and structure–activity relationships (SARs) of pyrimidine derivatives, a category that includes 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. Pyrimidines exhibit a range of pharmacological effects such as antioxidants, antibacterial, antiviral, antituberculosis, and anti-inflammatory. The synthesis methods, anti-inflammatory effects, and detailed SARs of these derivatives have been extensively reviewed, providing valuable insights for the development of new pyrimidine-based anti-inflammatory agents (Rashid et al., 2021).
Optoelectronic Material Applications
Research indicates that the incorporation of pyrimidine rings, similar to the one present in 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Pyrimidine derivatives have been explored for applications related to photo- and electroluminescence, proving their significance in the development of electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
properties
IUPAC Name |
3,5-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1-11H,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFKCKHXCWRVDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353973 |
Source
|
Record name | 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
CAS RN |
142465-09-6 |
Source
|
Record name | 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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